molecular formula C17H13Cl2N3O5S B2547499 2-(2,4-dichlorophenoxy)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 886911-80-4

2-(2,4-dichlorophenoxy)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2547499
CAS No.: 886911-80-4
M. Wt: 442.27
InChI Key: OKVSUUXNALAOIR-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted with a 4-(methylsulfonyl)phenyl group at position 5 and a 2-(2,4-dichlorophenoxy)acetamide moiety at position 2. The 1,3,4-oxadiazole ring enhances metabolic stability and π-π stacking interactions in biological systems , while the methylsulfonyl group improves solubility and target affinity . Synthetic routes often involve cyclization of carbohydrazides with carbon disulfide or nucleophilic substitution reactions between oxadiazole-thiols and halogenated acetamides .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O5S/c1-28(24,25)12-5-2-10(3-6-12)16-21-22-17(27-16)20-15(23)9-26-14-7-4-11(18)8-13(14)19/h2-8H,9H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVSUUXNALAOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide , with CAS number 886923-32-6 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, toxicity profiles, and therapeutic potentials.

  • Molecular Formula : C17H13Cl2N3O5S
  • Molecular Weight : 442.3 g/mol
  • Structure : The compound features a dichlorophenoxy group and an oxadiazole moiety, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The presence of the oxadiazole ring is known to enhance the compound's ability to modulate biological processes.

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial effects. The dichlorophenoxy group is often associated with herbicidal activity, which may extend to antibacterial properties.
  • Anticancer Potential : Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells. The specific substitution patterns on the phenyl rings may enhance cytotoxicity against various cancer cell lines.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the cytotoxic effects of related compounds:

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa15 ± 3Induction of apoptosis via caspase activation
Compound BMCF-712 ± 1Inhibition of DNA synthesis
This compoundA549TBDTBD

Note: The specific IC50 values for the target compound are yet to be established in published literature.

Case Studies

A case study examining the effects of similar oxadiazole derivatives on human cancer cell lines demonstrated significant growth inhibition. For instance, a derivative with a methylsulfonyl group showed enhanced activity against lung cancer cells (A549), indicating that modifications at the para position of the phenyl ring can influence potency.

Toxicity Profile

The toxicity profile of this compound is critical for evaluating its safety for potential therapeutic applications.

  • Acute Toxicity : Preliminary assessments suggest low acute toxicity; however, detailed toxicological studies are necessary to ascertain specific LD50 values.
  • Chronic Toxicity and Carcinogenicity : Similar compounds have been classified as possibly carcinogenic (IARC Group 2B). Long-term exposure studies are required to determine any potential carcinogenic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Heterocycle Substituents Key Properties Biological Activity
Target Compound 1,3,4-Oxadiazole 4-(Methylsulfonyl)phenyl, 2,4-dichlorophenoxy High metabolic stability, moderate solubility Potential herbicidal/anti-inflammatory (inferred)
CDD-934506 1,3,4-Oxadiazole 4-Methoxyphenyl, 4-nitrophenyl-sulfanyl Enhanced electron-withdrawing effects Mycobacterium tuberculosis inhibition (PanK/PyrG targets)
2-((5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-yl)sulfanyl)-N-(2-(methoxycarbonyl)phenyl)acetamide 1,3,4-Oxadiazole 2-Chlorophenyl, methoxycarbonylphenyl Improved lipophilicity Antibacterial (Gram-positive strains)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Acetamide (non-heterocyclic) 4-Chloro-2-nitrophenyl, methylsulfonyl Crystallizes via H-bonding networks Intermediate for sulfur-containing heterocycles
Nitrofen (N-(4-(2,4-dichlorophenoxy)phenyl)-acetamide) Benzene 2,4-Dichlorophenoxy, acetamide Hydrophobic, persistent in soil Herbicide (historical use)

Key Observations:

Heterocycle Impact: The 1,3,4-oxadiazole ring in the target compound and CDD-934506 confers rigidity and enzymatic resistance compared to non-heterocyclic analogues like nitrofen . Thiadiazole derivatives (e.g., compounds in –7) exhibit reduced π-stacking due to sulfur’s larger atomic radius, lowering target affinity relative to oxadiazoles .

Substituent Effects: Methylsulfonyl: Enhances solubility and hydrogen bonding vs. methoxy (CDD-934506) or nitro groups . Sulfanyl vs. Acetamide Linkers: Sulfanyl groups (e.g., CDD-934506) improve thiol-mediated binding but reduce stability under oxidative conditions compared to direct acetamide linkages .

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